3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4-methoxyphenethyl)propanamide
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Overview
Description
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4-methoxyphenethyl)propanamide is a complex organic compound belonging to the class of pyrimido[1,2-b]indazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused tricyclic system with a pyrimidine and indazole core, which is further functionalized with dimethyl and methoxyphenethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4-methoxyphenethyl)propanamide typically involves a multi-step process:
Formation of the Pyrimido[1,2-b]indazole Core: This can be achieved through a condensation reaction between 3-amino-1H-indazole and a suitable carbonyl compound, such as 2,4-dimethylbenzaldehyde, in the presence of a catalyst like acetic acid.
Functionalization: The resulting intermediate is then reacted with 4-methoxyphenethylamine under appropriate conditions to introduce the propanamide moiety. This step may require the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the condensation and functionalization steps, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be employed under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it can serve as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It can be used to study the interactions of pyrimido[1,2-b]indazole derivatives with various biological targets, including enzymes and receptors.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4-methoxyphenethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic core can intercalate with DNA or bind to active sites of enzymes, thereby modulating their activity. The methoxyphenethyl group may enhance its binding affinity and specificity through additional hydrophobic and hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid
- 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)methanone
Uniqueness
Compared to similar compounds, 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4-methoxyphenethyl)propanamide stands out due to the presence of the methoxyphenethyl group, which can significantly influence its biological activity and physicochemical properties. This functional group may enhance the compound’s solubility, stability, and ability to interact with specific biological targets.
Properties
Molecular Formula |
C24H26N4O2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C24H26N4O2/c1-16-20(17(2)28-24(26-16)21-6-4-5-7-22(21)27-28)12-13-23(29)25-15-14-18-8-10-19(30-3)11-9-18/h4-11H,12-15H2,1-3H3,(H,25,29) |
InChI Key |
KOTPWMCEDCFQMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CCC(=O)NCCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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